An In-depth Technical Guide to the Physical Properties of N-Boc-L-tert-Leucine
An In-depth Technical Guide to the Physical Properties of N-Boc-L-tert-Leucine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-L-tert-Leucine, also known as (S)-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutyric acid, is a synthetic amino acid derivative widely utilized in peptide synthesis and drug discovery.[1][2] Its bulky tert-butyl group provides significant steric hindrance, which is instrumental in controlling molecular conformation during chemical reactions to create chiral compounds.[1] A thorough understanding of its physical properties is critical for its application in laboratory and manufacturing settings, ensuring purity, consistency, and optimal reaction conditions. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination.
Core Physical and Chemical Properties
N-Boc-L-tert-Leucine is typically a white to off-white or pale yellow crystalline powder.[1][2][3][4][5] Its fundamental identifiers and properties are summarized below.
| Property | Value | References |
| CAS Number | 62965-35-9 | [1][6][7] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][3][6][7] |
| Molecular Weight | 231.29 g/mol | [1][3][6][7][8] |
| Appearance | White to off-white/pale yellow crystalline powder | [1][3][4] |
| Melting Point | 117 - 122 °C | [1][6][7] |
| Boiling Point | 350.0 ± 25.0 °C at 760 mmHg | [5][6] |
| Density | ~1.1 g/cm³ | [5][6] |
| Specific Optical Rotation | [α]²⁰/D between -2.0° and -6.0° (c=1, acetic acid) | [4][9][10] |
| Solubility | Sparingly soluble in water.[2] Soluble in methanol, and slightly soluble in DMSO and ethyl acetate.[1] In DMSO, solubility is reported as 100 mg/mL (432.36 mM), often requiring sonication.[3][11] | [1][2][3][11] |
**Experimental Protocols for Property Determination
Accurate determination of physical properties is essential for quality control and research applications. The following sections detail standardized methodologies for key physical property measurements.
Melting Point Determination
The melting point indicates the purity of the compound; pure substances exhibit a sharp melting range, while impurities typically cause depression and broadening of this range.[12]
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry N-Boc-L-tert-Leucine is packed into a capillary tube to a height of approximately 2-3 mm.[12] The tube is tapped gently to compact the sample at the sealed end.[12]
-
Instrumentation: A calibrated digital melting point apparatus (e.g., DigiMelt) is used.[12]
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
A rapid heating ramp (e.g., 10-15 °C/min) is used to approximate the melting point. The apparatus is then allowed to cool.
-
A second measurement is performed with a slow heating ramp (1-2 °C/min), starting from a temperature approximately 15-20 °C below the estimated melting point.[12]
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded. This range is the melting point of the sample.
-
Purity Confirmation (Mixed Melting Point): To confirm the identity of an unknown sample believed to be N-Boc-L-tert-Leucine, a 50:50 mixture with an authentic standard is prepared. If there is no depression or broadening of the melting point range compared to the standard, the unknown's identity is confirmed.[12]
Solubility Determination
Solubility data is crucial for designing reaction conditions, formulations, and purification methods. The shake-flask method is a standard approach for determining equilibrium solubility.[13]
Methodology: Shake-Flask Equilibrium Method
-
System Preparation: A surplus amount of N-Boc-L-tert-Leucine is added to a known volume of the solvent of interest (e.g., water, methanol, DMSO) in a sealed flask or vial.[14]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[14]
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.[13]
-
Quantification: The concentration of N-Boc-L-tert-Leucine in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]
-
Calculation: A calibration curve is generated using standard solutions of the compound at known concentrations. The concentration of the saturated solution is interpolated from this curve.
-
Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[13]
Specific Optical Rotation Determination
Optical rotation is a measure of a compound's ability to rotate plane-polarized light and is a critical parameter for confirming the stereochemical identity and enantiomeric purity of chiral molecules like N-Boc-L-tert-Leucine.[15][16]
Methodology: Polarimetry
-
Solution Preparation: A solution of N-Boc-L-tert-Leucine is prepared by accurately weighing the compound and dissolving it in a precise volume of a specified solvent (for this compound, glacial acetic acid is standard) to a known concentration (c), typically in g/100 mL.[10][17]
-
Instrument Calibration: A polarimeter is turned on and allowed to warm up. The zero point is calibrated using a blank cell filled only with the solvent.[16]
-
Measurement:
-
The polarimeter cell of a known path length (l), typically 1 decimeter (dm), is rinsed and filled with the prepared sample solution, ensuring no air bubbles are present.[18]
-
The cell is placed in the polarimeter.
-
The observed angle of rotation (α) is measured at a specified temperature (T), usually 20 °C, and wavelength (λ), typically the sodium D-line (589 nm).[16][18][19]
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[15]
-
[α]Tλ = (100 × α) / (l × c)
-
Where: α = observed rotation in degrees, l = path length in dm, and c = concentration in g/100 mL.
-
-
Data Reporting: The specific rotation is reported with the sign (+ for dextrorotatory, - for levorotatory), temperature, wavelength, concentration, and solvent. For N-Boc-L-tert-Leucine, a negative value is expected, indicating it is levorotatory.[16]
References
- 1. N-Boc-L-tert-Leucine | 62965-35-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Boc-L-tert-leucine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. BOC-L-tert-Leucine 62965-35-9 Crystalline Powder In Stock [tsaminoacid.com]
- 6. Boc-Tle-OH | CAS#:62965-35-9 | Chemsrc [chemsrc.com]
- 7. N-Boc-L-tert-leucine | 62965-35-9 | FA31662 | Biosynth [biosynth.com]
- 8. Boc-Tle-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 9. N-BOC-L-tert-Leucine, 98% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. benchchem.com [benchchem.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Specific rotation - Wikipedia [en.wikipedia.org]
- 16. digicollections.net [digicollections.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
